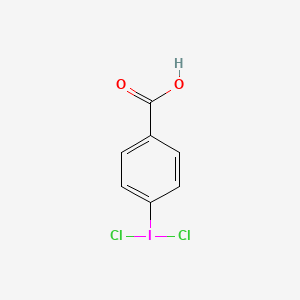
Benzoic acid, p-(dichloroiodo)-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-(dichloroiodo)-(8CI) is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a dichloroiodo group. This compound is part of the family of hypervalent iodine compounds, which are known for their unique reactivity and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(dichloroiodo)-(8CI) typically involves the iodination of benzoic acid derivatives. One common method is the reaction of benzoic acid with iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of benzoic acid derivatives, including benzoic acid, p-(dichloroiodo)-(8CI), often involves large-scale iodination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, p-(dichloroiodo)-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.
Reduction: Reduction reactions can convert the dichloroiodo group to other functional groups.
Substitution: The dichloroiodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichloroiodo group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iodobenzoic acid derivatives, while reduction can produce benzoic acid derivatives with different substituents.
Applications De Recherche Scientifique
Benzoic acid, p-(dichloroiodo)-(8CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, p-(dichloroiodo)-(8CI) involves the interaction of the dichloroiodo group with target molecules. The hypervalent iodine center can act as an electrophile, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound serves as a versatile intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(dichloroiodo)biphenyl
- 3-(Dichloroiodo)benzoic acid
- Dichloroiodobenzene
Uniqueness
Benzoic acid, p-(dichloroiodo)-(8CI) is unique due to its specific substitution pattern and the presence of the dichloroiodo group. This makes it particularly useful in reactions requiring selective iodination and the formation of hypervalent iodine intermediates. Its reactivity and applications distinguish it from other benzoic acid derivatives and hypervalent iodine compounds.
Propriétés
Formule moléculaire |
C7H5Cl2IO2 |
|---|---|
Poids moléculaire |
318.92 g/mol |
Nom IUPAC |
4-(dichloro-λ3-iodanyl)benzoic acid |
InChI |
InChI=1S/C7H5Cl2IO2/c8-10(9)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) |
Clé InChI |
KFNFYVIKLJWZJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)I(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



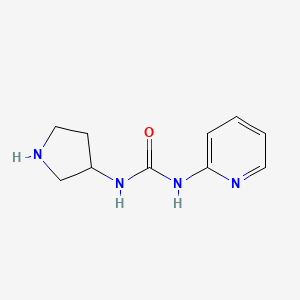
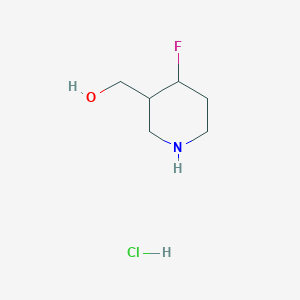
![Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
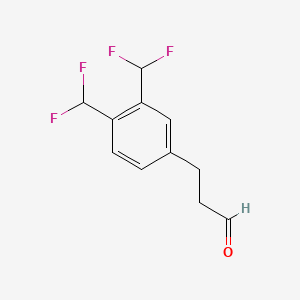
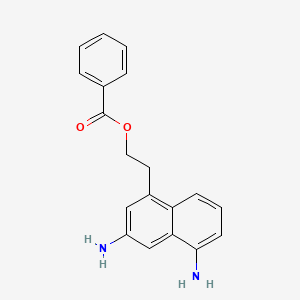
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)


